molecular formula C15H9N3O B6322849 3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile CAS No. 1165931-57-6

3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile

Cat. No. B6322849
CAS RN: 1165931-57-6
M. Wt: 247.25 g/mol
InChI Key: YJCIIHOHTHVXLA-UHFFFAOYSA-N
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Description

“3-(3-Phenyl-[1,2,4]oxadiazol-5-yl)-benzonitrile” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles are diverse and depend on the substituents present in the molecule. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .

Scientific Research Applications

Synthesis of Anilines

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Anti-Inflammatory Drug Development

Bioactivity evaluation showed that the synthesized derivatives have a significant inhibitory activity to NO in lipopolysaccharide (LPS)-induced BV2 cells and showed good neuroinflammatory activity . They could be further explored as a type of potential anti-inflammatory drug .

Antituberculosis Agents

3‐phenyl‐5‐ (1‐phenyl‐1H‐[1,2,3]triazol‐4‐yl)‐[1,2,4]oxadiazole derivatives can be used for further chemical optimization and biological research to find non‐toxic antituberculosis agents with a novel mechanism of action .

Pesticide Development

As an important heterocyclic compound, 1,2,4-oxadiazole has been widely studied by pesticide scientists with a wide range of biological activities, such as herbicidal, antibacterial, antifungal, and insecticidal activities .

High Energy Molecules

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials .

Pharmaceutical Compounds

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment. This variation allows these molecules to be utilized as pharmaceutical compounds .

Future Directions

Oxadiazoles have shown potential in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This will allow for further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-10-11-5-4-8-13(9-11)15-17-14(18-19-15)12-6-2-1-3-7-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCIIHOHTHVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzonitrile

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